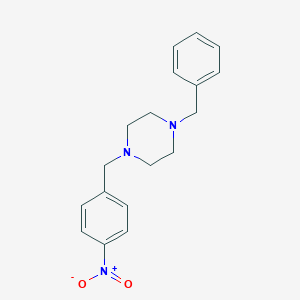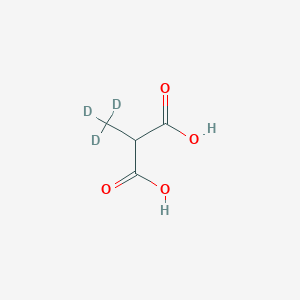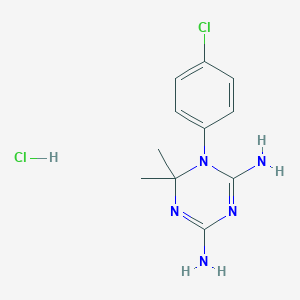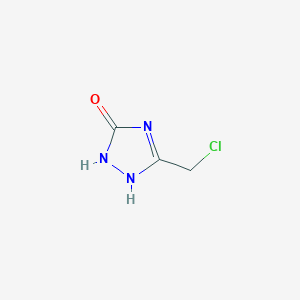![molecular formula C10H17NO3 B126742 tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate CAS No. 145106-46-3](/img/structure/B126742.png)
tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
概要
説明
tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is a chemical compound that has garnered interest due to its potential utility in various fields of organic chemistry. It serves as a building block in the synthesis of chiral ligands, peptide nucleic acids (PNAs), and other organic molecules. The compound is characterized by the presence of a tert-butyl carbamate group attached to a cyclopentyl ring bearing an oxo substituent.
Synthesis Analysis
The synthesis of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate and related compounds has been explored in several studies. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, which shares structural similarities with the compound of interest, was achieved through aziridine opening and optical resolution of racemic mixtures . Another related synthesis involved the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate for carbocyclic analogues of nucleotides, further demonstrates the versatility of tert-butyl carbamates in organic synthesis .
Molecular Structure Analysis
The molecular structure of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate is not directly discussed in the provided papers. However, related compounds exhibit interesting structural features. For example, the molecular structures of tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates were analyzed, revealing layered structures created from hydrogen bonds . Such structural analyses are crucial for understanding the reactivity and potential applications of tert-butyl carbamate derivatives.
Chemical Reactions Analysis
The reactivity of tert-butyl carbamate derivatives has been the subject of various studies. N-tert-Butanesulfinyl imines, for instance, are used as intermediates for the asymmetric synthesis of amines, showcasing the reactivity of tert-butyl-containing compounds . The reactivity of N-tert-butyl-1,2-diaminoethane with atmospheric carbon dioxide to generate a zwitterionic ammonium carbamate salt also highlights the diverse chemical behavior of tert-butyl carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate are not explicitly detailed in the provided papers. However, the properties of similar tert-butyl carbamate compounds can be inferred. For example, the crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was determined, which is crucial for understanding its physical properties and reactivity . The synthesis and structural analysis of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, with its intramolecular hydrogen bonds, provide insights into the stability and solubility of such compounds .
科学的研究の応用
2. Method Development for Trace Level Analysis In drug synthesis, tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate derivatives have been identified as genotoxic impurities. A novel method using liquid chromatography-tandem mass spectrometry was established for their accurate detection and quantification, adhering to stringent regulatory guidelines, emphasizing the compound's relevance in ensuring drug safety and compliance (Puppala et al., 2022).
特性
IUPAC Name |
tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSQXOIYRVCHBS-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)
![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)

